1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethyl-4-sulfanylidenepyrimidin-2-one
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Overview
Description
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethyl-4-sulfanylidenepyrimidin-2-one is a complex organic compound that belongs to the class of pyrimidine nucleosides. These compounds are characterized by a pyrimidine base attached to a ribosyl or deoxyribosyl moiety
Preparation Methods
The synthesis of 1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethyl-4-sulfanylidenepyrimidin-2-one involves multiple steps. The synthetic route typically starts with the preparation of the pyrimidine base, followed by the attachment of the ribosyl moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding sulfoxides or sulfones, while reduction may yield thiols or other reduced forms .
Scientific Research Applications
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethyl-4-sulfanylidenepyrimidin-2-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a nucleoside analog, which can be incorporated into DNA or RNA, thereby affecting their function and stability . In medicine, it has potential therapeutic applications, particularly in antiviral and anticancer treatments . In industry, it is used in the production of various pharmaceuticals and biochemical reagents .
Mechanism of Action
The mechanism of action of this compound involves its incorporation into nucleic acids, where it can interfere with the normal function of DNA or RNA. This interference can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells . The molecular targets and pathways involved include DNA polymerases, reverse transcriptases, and various cellular enzymes that are crucial for nucleic acid metabolism .
Comparison with Similar Compounds
Similar compounds to 1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethyl-4-sulfanylidenepyrimidin-2-one include other pyrimidine nucleosides such as uridine, cytidine, and thymidine . What sets this compound apart is its unique sulfanylidenepyrimidin structure, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for specific applications where other nucleosides may not be as effective .
Properties
Molecular Formula |
C11H16N2O5S |
---|---|
Molecular Weight |
288.32 g/mol |
IUPAC Name |
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethyl-4-sulfanylidenepyrimidin-2-one |
InChI |
InChI=1S/C11H16N2O5S/c1-2-5-3-13(11(17)12-9(5)19)10-8(16)7(15)6(4-14)18-10/h3,6-8,10,14-16H,2,4H2,1H3,(H,12,17,19)/t6-,7?,8+,10-/m1/s1 |
InChI Key |
ZLTZNKYXHZOEGD-LCFZEIEZSA-N |
Isomeric SMILES |
CCC1=CN(C(=O)NC1=S)[C@H]2[C@H](C([C@H](O2)CO)O)O |
Canonical SMILES |
CCC1=CN(C(=O)NC1=S)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
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